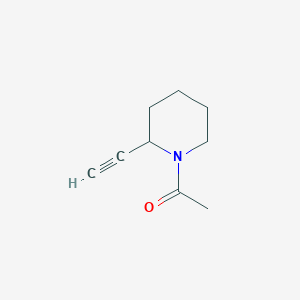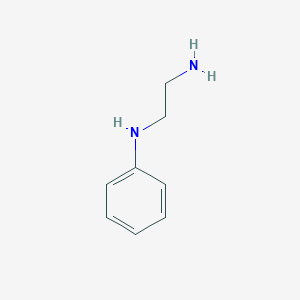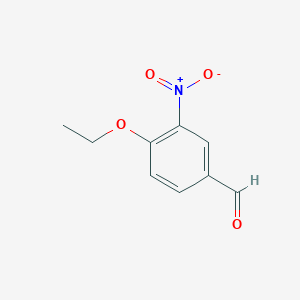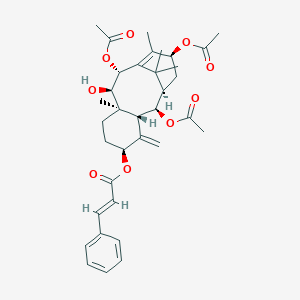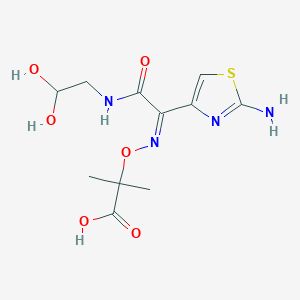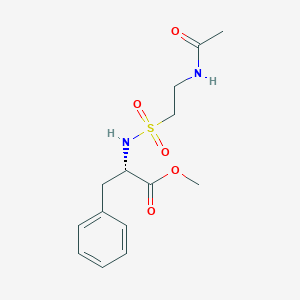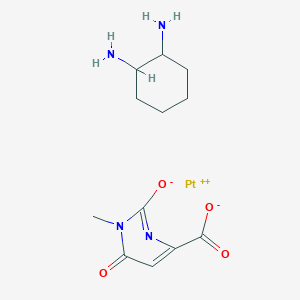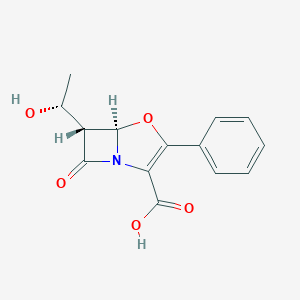
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid (HOEPC) is a synthetic antibiotic that belongs to the carbapenem class of drugs. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it an important tool in the fight against bacterial infections.
Mécanisme D'action
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for the cross-linking of peptidoglycan strands in the cell wall. This leads to the disruption of the cell wall, causing the bacteria to lyse and die.
Biochemical and Physiological Effects:
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid has been shown to have low toxicity and is well-tolerated in humans. It is rapidly absorbed after intravenous administration and has a half-life of approximately 1 hour. It is primarily excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid is a useful tool in the laboratory for studying bacterial cell wall synthesis and the mechanism of action of antibiotics. However, its use is limited by its high cost and the fact that it is not widely available.
Orientations Futures
There are several future directions for research on 6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid. One area of interest is the development of new analogs with improved antibacterial activity and lower toxicity. Another area of research is the use of 6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid in combination with other antibiotics to overcome antibiotic resistance. Additionally, the use of 6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid in the treatment of other types of infections, such as fungal infections, is an area of active investigation.
Méthodes De Synthèse
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid is synthesized by the reaction of 2-phenyl-1,3-oxathiolane-2,2-dioxide with ethylene glycol in the presence of a base, followed by the addition of a penem nucleus. The resulting compound is then hydrolyzed to produce 6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid.
Applications De Recherche Scientifique
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid has been extensively studied for its antibacterial activity and has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. It has been used in the treatment of various infections, such as pneumonia, urinary tract infections, and sepsis.
Propriétés
Numéro CAS |
132015-04-4 |
|---|---|
Nom du produit |
6-(1-Hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid |
Formule moléculaire |
C14H13NO5 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
(5R,6R)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-phenyl-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO5/c1-7(16)9-12(17)15-10(14(18)19)11(20-13(9)15)8-5-3-2-4-6-8/h2-7,9,13,16H,1H3,(H,18,19)/t7-,9+,13-/m1/s1 |
Clé InChI |
OZESXJHIHPRAKY-BZTNIEFMSA-N |
SMILES isomérique |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(O2)C3=CC=CC=C3)C(=O)O)O |
SMILES |
CC(C1C2N(C1=O)C(=C(O2)C3=CC=CC=C3)C(=O)O)O |
SMILES canonique |
CC(C1C2N(C1=O)C(=C(O2)C3=CC=CC=C3)C(=O)O)O |
Autres numéros CAS |
132015-04-4 |
Synonymes |
6-(1-hydroxyethyl)-2-phenyl-1-oxa-2-penem-3-carboxylic acid HP-1-oxapenem |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



